2,4-Bis(trifluoromethyl)-3-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2F7N |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-fluoro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-4-3(6(9,10)11)1-2-15-5(4)7(12,13)14/h1-2H |
InChI Key |
QSCJFFSBJGRYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2,4 Bis Trifluoromethyl 3 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic systems. researchgate.netnih.gov The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net For pyridines, this pathway is particularly favored when strong electron-withdrawing groups are present, as they activate the ring toward nucleophilic attack and stabilize the anionic intermediate. researchgate.netthieme-connect.com
The reactivity of the pyridine ring in 2,4-Bis(trifluoromethyl)-3-fluoropyridine towards nucleophiles is dramatically enhanced by its substituents. Both fluorine and trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups (EWGs) that operate through strong inductive effects.
Trifluoromethyl Groups (CF₃): The CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry, with an electronegativity comparable to that of a chlorine atom. mdpi.com Positioned at the C-2 and C-4 locations, these groups synergistically pull electron density from the pyridine ring. This inductive withdrawal creates significant partial positive charges (δ+) on the ring's carbon atoms, making them highly electrophilic and thus susceptible to attack by nucleophiles. researchgate.netresearchgate.net
Fluorine Atom (F): As the most electronegative element, the fluorine atom at C-3 also contributes significantly to the electron deficiency of the ring. The high electronegativity of fluorine has been shown to accelerate SNAr reactions on pyridine and diazine rings. thieme-connect.comwikipedia.org
In polysubstituted heteroaromatic systems, the position of nucleophilic attack is governed by a combination of electronic and steric factors. For pyridines, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to effectively delocalize and stabilize the negative charge in the Meisenheimer intermediate through resonance. researchgate.netrsc.org
In the case of this compound, the potential leaving groups are the fluorine at C-3 or, in principle, one of the trifluoromethyl groups. However, the C-F bond is more susceptible to cleavage in SNAr reactions than a C-CF₃ bond, making the fluoride (B91410) ion the superior leaving group. The trifluoromethyl groups primarily function as powerful activators.
The nucleophilic attack is therefore highly regioselective, occurring almost exclusively at the C-3 position. This high selectivity is driven by:
Leaving Group Ability: Fluoride is an excellent leaving group in activated SNAr reactions.
Ring Activation: The C-3 carbon is flanked by two potent EWGs at C-2 and C-4, which make it exceptionally electrophilic and stabilize the transition state leading to the intermediate.
Studies on analogous systems like pentafluoropyridine (B1199360) have shown that while the C-4 position is typically the most reactive under mild conditions, substitution at C-2 and C-6 can be achieved under more forcing conditions. wuxiapptec.com However, for this compound, the electronic activation is so strongly focused on the C-3 position that substitution at other sites is not typically observed. Computational models, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of nucleophilic attack, which corresponds to the ring position with the largest LUMO lobe. lookchem.com
The SNAr reaction of this compound proceeds via the classical two-step addition-elimination mechanism.
Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient C-3 carbon of the pyridine ring. This forms a tetrahedral, negatively charged intermediate, the Meisenheimer complex. The planarity and aromaticity of the pyridine ring are temporarily broken in this step. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl groups, which provides substantial stabilization. This step is typically slow and rate-determining.
Step 2 (Elimination): The aromaticity of the ring is restored through the expulsion of the leaving group, which in this case is the fluoride ion (F⁻). This step is usually fast, as it leads to a more stable, neutral aromatic product.
The relative rates of halide leaving group ability in many activated SNAr systems follow the order F > Cl > Br > I, often termed the "element effect". nih.gov This inverted order (compared to SN2 reactions) is strong evidence that the first step, nucleophilic attack, is the rate-determining step. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, accelerating the initial attack, an effect that outweighs its stronger carbon-fluorine bond energy. nih.gov Given the highly activated nature of the this compound ring, its reaction mechanism is expected to conform to this model, with the formation of the Meisenheimer complex being the rate-limiting step.
Electrophilic Reactions and Functionalization
The extreme electron deficiency of the this compound ring makes it highly resistant to conventional electrophilic aromatic substitution (SEAr). The powerful electron-withdrawing substituents deactivate the ring towards attack by electrophiles, which seek electron-rich centers. Therefore, functionalization via electrophilic attack requires either exceptionally reactive electrophiles or a strategy to temporarily reverse the electronic character of the pyridine ring.
Direct reaction of this compound with potent electrophiles is generally not feasible due to the deactivated nature of the ring. However, functionalization can be achieved through a nucleophilic activation strategy. This approach involves temporarily converting the electron-poor pyridine into an electron-rich intermediate that can then react with an electrophile.
A notable method for this transformation is hydrosilylation. rsc.orgmdpi.com In this process, the pyridine derivative reacts with a hydrosilane in the presence of a catalyst to form an N-silyl dihydropyridine (B1217469) or enamine intermediate. This intermediate possesses significant nucleophilic character at the ring carbons and can readily react with electrophilic reagents, such as an electrophilic trifluoromethylating agent (e.g., Togni's reagent). lookchem.comrsc.org A subsequent oxidation step restores the aromaticity of the pyridine ring, resulting in a net C-H functionalization. This strategy has been successfully applied to achieve the 3-position-selective trifluoromethylation of pyridine and quinoline (B57606) rings. rsc.orgmdpi.comtcichemicals.com
The this compound molecule exhibits remarkable stability towards oxidation. This stability is a direct consequence of the electronic properties of its constituent groups.
Pyridine Nucleus: The electron-deficient nature of the perfluorinated pyridine ring makes it inherently resistant to oxidative attack, as oxidizing agents are electrophilic and preferentially react with electron-rich sites. Perfluorinated aromatic compounds, such as perfluoropyridine, are known for their high thermal and oxidative stability. researchgate.netrsc.org
Trifluoromethyl Side Chains: The trifluoromethyl group is one of the most robust functional groups in organic chemistry and is exceptionally resistant to oxidation due to the strength and polarity of the C-F bonds. nih.gov
Consequently, oxidative transformations of this compound are challenging and require harsh conditions or highly specialized reagents. While methods exist for the oxidative functionalization of less-deactivated pyridines or for the transformation of C-H bonds on side chains, these are generally not applicable here. rsc.org Transformations involving the CF₃ group typically proceed not through oxidation, but through reductive or nucleophilic C-F bond activation pathways, often requiring catalysis or specifically designed substrates to achieve selective defluorinative functionalization. wikipedia.orgnih.gov For instance, the conversion of an aromatic CF₃ group to a carbonyl group has been achieved, but this involves C-F cleavage with potent Lewis acids like boron tribromide rather than a direct oxidative process. nih.gov
Table of Compounds
Derivatization Strategies for this compound
The electron-deficient nature of the this compound ring makes it susceptible to specific chemical modifications. Derivatization primarily focuses on functional group interconversions at the highly fluorinated positions and the formation of organometallic intermediates that can participate in cross-coupling reactions to build more complex molecular architectures.
Functional Group Interconversions at Perfluorinated Positions
The trifluoromethyl (CF3) groups on the pyridine ring are generally stable but can undergo transformation under specific, often harsh, conditions. One notable interconversion is the hydrolysis of a CF3 group to a carboxylic acid (-COOH). This transformation typically requires a strong acidic medium, such as fuming sulfuric acid in the presence of boric acid. rsc.orgnih.gov The reaction proceeds through the protonation of the phosphorus atom (in phosphine (B1218219) contexts) to protect it from oxidation, followed by the hydrolysis of the trifluoromethyl group. nih.gov The degree of carboxylation can be controlled by modulating the reaction conditions. rsc.org
While direct hydrolysis on this compound itself is not extensively detailed in the available literature, the principle of converting an aromatic CF3 group to a carboxylic acid is an established method in organofluorine chemistry. rsc.orgnih.gov This conversion fundamentally alters the electronic properties of the molecule, replacing a potent electron-withdrawing group with one that is also electron-withdrawing but offers a site for further reactions like amidation or esterification.
Table 1: Representative Functional Group Interconversions of Aromatic Trifluoromethyl Groups
| Starting Moiety | Reagents | Product Moiety | Reaction Type |
| Ar-CF3 | Fuming H2SO4, H3BO3 | Ar-COOH | Hydrolysis |
| Ar-CF3 | Alkaline Conditions (e.g., 0.1 N KOH) | Ar-COOH | Hydrolysis |
Note: This table represents general transformations of aromatic CF3 groups and may require specific adaptation for the this compound substrate.
Formation of Organometallic Intermediates for Cross-Coupling Reactions
Creating carbon-carbon or carbon-heteroatom bonds from this compound often involves the initial formation of an organometallic intermediate. Directed ortho-lithiation is a primary strategy for this purpose. clockss.orgresearchgate.net This process involves using a strong lithium-based reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific carbon on the pyridine ring at low temperatures. clockss.org For 3-substituted pyridines, lithiation can occur at either the 2- or 4-position, influenced by the directing effect of the existing substituent and the stabilizing effect of the pyridine nitrogen. clockss.org
Given the structure of this compound, deprotonation would likely occur at the C-5 or C-6 positions, which are adjacent to the electron-withdrawing substituents. The resulting organolithium species is a potent nucleophile that can react with various electrophiles to introduce new functional groups. clockss.org
Once formed, these organometallic intermediates, or those derived from them (like organozinc or organoboron compounds), can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings. nih.govbris.ac.uk These reactions are powerful tools for constructing complex molecules by joining the fluorinated pyridine core to other organic fragments. For instance, palladium-catalyzed cross-coupling reactions are widely used to connect aryl or alkyl groups from organometallic reagents to an aromatic halide or triflate. orgsyn.orgmdpi.com
Table 2: Key Cross-Coupling Reactions Utilizing Organometallic Intermediates
| Reaction Name | Catalyst (Typical) | Organometallic Reagent | Electrophile | Bond Formed |
| Suzuki Coupling | Pd(0) complex | R-B(OR)2 | Ar-X (X=Br, I, OTf) | C(sp2)-C(sp2) / C(sp2)-C(sp3) |
| Negishi Coupling | Pd(0) or Ni(0) complex | R-ZnX | Ar-X (X=Cl, Br, I) | C(sp2)-C(sp2) / C(sp2)-C(sp3) |
| Stille Coupling | Pd(0) complex | R-Sn(Alkyl)3 | Ar-X (X=Br, I, OTf) | C(sp2)-C(sp2) / C(sp2)-C(sp3) |
Thermal and Chemical Stability Profiles
The stability of this compound is largely attributed to the presence of multiple carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, imparting significant thermal and metabolic stability to molecules. nih.gov
Thermal Stability: Fluorinated heterocyclic compounds, particularly those with multiple trifluoromethyl groups, generally exhibit high thermal stability. The strong C-F bonds require a large amount of energy to break, meaning decomposition typically occurs only at elevated temperatures. While specific decomposition temperature data for this compound is not readily available in the provided search results, analogous highly fluorinated pyridines are known to be stable under common synthetic conditions, including heating for extended periods. cymitquimica.com
Chemical Stability: The electron-deficient pyridine ring is relatively resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, although the C-F bond on the ring is generally less reactive than C-Cl or C-Br bonds in such reactions. The trifluoromethyl groups are highly stable towards a wide range of chemical reagents, including many oxidizing and reducing agents. However, as noted, they can be hydrolyzed under forcing acidic conditions. rsc.orgnih.gov The compound is expected to be stable in the presence of weak acids and bases but may react with very strong nucleophiles or bases. It is generally incompatible with strong oxidizing agents and strong acids under harsh conditions. fishersci.com
Spectroscopic and Structural Elucidation of 2,4 Bis Trifluoromethyl 3 Fluoropyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,4-bis(trifluoromethyl)-3-fluoropyridine, a combination of 1D and 2D NMR experiments would provide a complete assignment of its proton, carbon, and fluorine nuclei.
¹H NMR Chemical Shifts and Proton-Fluorine Coupling Patterns
The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons, H-5 and H-6. Due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, these signals would appear in the downfield region of the spectrum, likely between δ 7.5 and 9.0 ppm.
The signals would exhibit complex splitting patterns due to both homonuclear coupling to each other (³JH5-H6) and heteronuclear couplings to the fluorine atoms.
H-5 Signal: This proton is expected to appear as a doublet of quartets or a more complex multiplet. It would be split by H-6 (³JH5-H6), the fluorine at C-3 (³JH5-F3), the CF₃ group at C-4 (⁴JH5-CF3), and potentially a smaller long-range coupling to the CF₃ group at C-2 (⁵JH5-CF3).
H-6 Signal: This proton would likely appear as a doublet, split by H-5 (³JH5-H6). It may also exhibit smaller, long-range couplings to the fluorine at C-3 (⁴JH6-F3) and the CF₃ group at C-4 (⁵JH6-CF3), which could further broaden the signal.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| H-5 | ~8.0 - 8.5 | dq (doublet of quartets) or m (multiplet) | ³J(H5-H6) ≈ 8 Hz ³J(H5-F3) ≈ 4-6 Hz ⁴J(H5-CF3) ≈ 1-3 Hz |
| H-6 | ~8.7 - 9.0 | d (doublet) or dm (doublet of multiplets) | ³J(H6-H5) ≈ 8 Hz ⁴J(H6-F3) ≈ 1-2 Hz |
¹³C NMR Analysis of Carbon Framework and C-F/C-CF₃ Correlations
The ¹³C NMR spectrum would display seven distinct signals: five for the pyridine (B92270) ring carbons and two for the trifluoromethyl carbons. The chemical shifts would be significantly influenced by the attached fluorine atoms. Carbons directly bonded to fluorine (C-2, C-3, C-4) would show large one-bond coupling constants (¹JC-F), while other carbons would exhibit smaller couplings over two or more bonds. The carbons of the CF₃ groups typically appear as quartets due to coupling with the three attached fluorine atoms.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| C-2 | ~145 - 155 | dq (doublet of quartets) | ¹J(C2-F) ≈ 240-280 Hz ²J(C2-CF3) ≈ 30-40 Hz |
| C-3 | ~150 - 160 | d (doublet) | ¹J(C3-F) ≈ 250-290 Hz |
| C-4 | ~130 - 140 | dq (doublet of quartets) | ¹J(C4-F) ≈ 240-280 Hz ²J(C4-CF3) ≈ 30-40 Hz |
| C-5 | ~120 - 125 | d (doublet) | ²J(C5-F3) ≈ 20-30 Hz |
| C-6 | ~150 - 155 | m (multiplet) | ³J(C6-F3) ≈ 3-5 Hz |
| C-CF₃ (at C2) | ~118 - 122 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |
| C-CF₃ (at C4) | ~118 - 122 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |
¹⁹F NMR for Fluorine Environments and Coupling
The ¹⁹F NMR spectrum is the most informative for this compound, expected to show three distinct signals for the three unique fluorine environments. These signals would likely exhibit complex splitting due to F-F couplings through the aromatic ring. The chemical shifts for trifluoromethyl groups typically appear between -60 and -70 ppm, while aromatic fluorine appears at a lower field. Temperature dependence studies could reveal information about conformational dynamics, although significant effects are not expected for this rigid aromatic system.
| Fluorine Group | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| F-3 | ~ -90 to -120 | m (multiplet) | ³J(F3-CF3 at C2) ≈ 15-25 Hz ³J(F3-CF3 at C4) ≈ 15-25 Hz |
| CF₃ (at C-2) | ~ -60 to -65 | d (doublet) or t (triplet) | ³J(CF3-F3) ≈ 15-25 Hz ⁵J(CF3-CF3) ≈ 5-10 Hz |
| CF₃ (at C-4) | ~ -60 to -65 | d (doublet) or t (triplet) | ³J(CF3-F3) ≈ 15-25 Hz ⁵J(CF3-CF3) ≈ 5-10 Hz |
2D NMR Techniques for Comprehensive Structural Assignment
2D NMR experiments are essential to unambiguously connect the signals observed in 1D spectra and confirm the molecular structure.
COSY (Correlation Spectroscopy): Would show a cross-peak between H-5 and H-6, confirming their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbons. Cross-peaks would be expected for H-5/C-5 and H-6/C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity of the quaternary (non-protonated) carbons. Key correlations would be expected between H-5 and carbons C-3, C-4, and C-6, and between H-6 and carbons C-2, C-4, and C-5. Long-range H-F and C-F correlations could also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity. NOESY would be expected to show correlations between the F-3 atom and the fluorine atoms of the C-2 and C-4 trifluoromethyl groups, as well as between H-5 and the C-4 CF₃ group, confirming their spatial arrangement.
| Experiment | Nucleus 1 | Expected Correlations to Nucleus 2 |
|---|---|---|
| COSY | H-5 | H-6 |
| HSQC | H-5 H-6 | C-5 C-6 |
| HMBC | H-5 H-6 | C-3, C-4, C-6 C-2, C-4, C-5 |
| NOESY | F-3 H-5 | CF₃ (at C-2), CF₃ (at C-4) CF₃ (at C-4), H-6 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by strong absorptions corresponding to C-F and C-N bonds, as well as pyridine ring vibrations.
The most prominent bands would be the intense C-F stretching vibrations for the CF₃ groups, typically found in the 1100-1350 cm⁻¹ region. researchgate.net The aromatic C-F stretch for the fluorine at C-3 would also be present in this region. Pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. aps.org
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |
| Pyridine Ring Vibrations | 1400 - 1600 | Medium-Strong |
| CF₃ Asymmetric Stretch | ~1250 - 1350 | Very Strong |
| CF₃ Symmetric Stretch | ~1100 - 1200 | Very Strong |
| Aromatic C-F Stretch | ~1150 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion (M⁺˙). The theoretical exact mass of C₇H₂F₇N is 249.0097 g/mol .
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds include the loss of stable radicals or neutral molecules.
Loss of a CF₃ group: A prominent peak would be expected at m/z 180.0138, corresponding to the [M - CF₃]⁺ fragment. This is often a major fragmentation pathway for trifluoromethylated aromatic compounds.
Loss of a fluorine atom: A peak corresponding to [M - F]⁺ might also be observed.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺˙ | [C₇H₂F₇N]⁺˙ | 249.0097 |
| [M - CF₃]⁺ | [C₆H₂F₄N]⁺ | 180.0138 |
| [M - F]⁺ | [C₇H₂F₆N]⁺ | 230.0124 |
X-ray Crystallography for Solid-State Structure, Bond Lengths, Angles, and Intermolecular Interactions
As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, precise experimental data on its bond lengths, bond angles, and specific intermolecular contacts are not available. However, based on the well-established principles of crystal engineering and the known behavior of highly fluorinated organic molecules, a predictive analysis of its solid-state structure can be put forward.
The crystal packing of this compound is expected to be significantly influenced by a variety of weak intermolecular interactions involving its fluorine substituents. nih.govrsc.org The presence of two trifluoromethyl groups and a fluorine atom on the pyridine ring introduces a high density of organic fluorine, which dictates the supramolecular assembly.
Expected Intermolecular Interactions:
The molecular structure is anticipated to be shaped by a cooperative interplay of several weak forces:
C–H···F–C Interactions: These are a type of weak hydrogen bond and are expected to be among the more significant directional forces in the crystal lattice. nih.gov The aromatic hydrogen atom on the pyridine ring can act as a hydrogen bond donor to a fluorine atom of a neighboring molecule. The strength and geometry of these interactions are influenced by the acidity of the participating hydrogen atom. rsc.org
C–F···F–C Interactions: Contacts between fluorine atoms on adjacent molecules are also anticipated. researchgate.net The nature of these interactions is complex and can be either weakly stabilizing or repulsive, depending on the geometry of the contact. acs.orgfigshare.com They are often considered to be driven by dispersion forces. researchgate.net
π–π Stacking: The electron-deficient nature of the highly fluorinated pyridine ring may promote π–π stacking interactions. Fluorination of aromatic rings is known to alter their electrostatic potential, which can lead to parallel or offset stacking arrangements to minimize electrostatic repulsion and maximize favorable quadrupole interactions. rsc.orgrsc.org
Interactions involving the Trifluoromethyl Group: The CF3 group itself is a versatile participant in non-covalent interactions. It can act as both an electrophile and a nucleophile, engaging in contacts with various functional groups. researchgate.netnih.gov The carbon atom of the CF3 group can have a region of positive electrostatic potential (a σ-hole), allowing for interactions with nucleophiles, while the fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net
Below is a summary of the anticipated intermolecular interactions and their characteristics.
| Interaction Type | Donor/Acceptor Groups | Expected Nature | Potential Role in Crystal Packing |
| Weak Hydrogen Bonds | C-H (ring) ··· F-C (CF3 or ring) | Electrostatic and Dispersive | Structure-directing, formation of chains or sheets |
| Fluorine-Fluorine Contacts | C-F ··· F-C | Primarily Dispersive | Space-filling, can be weakly stabilizing or repulsive |
| π–π Interactions | Pyridine Ring ··· Pyridine Ring | Electrostatic (quadrupole-quadrupole) and Dispersive | Formation of stacked columns or layers |
| Trifluoromethyl Group Interactions | C-F (CF3) ··· π-system, C-H, etc. | Amphiphilic (electrophilic and nucleophilic) | Contributes to overall lattice energy and packing efficiency |
A definitive elucidation of the solid-state structure of this compound, including precise bond lengths and angles, awaits experimental determination via single-crystal X-ray diffraction.
Computational and Theoretical Investigations on 2,4 Bis Trifluoromethyl 3 Fluoropyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, stability, and electronic characteristics.
Frontier Molecular Orbital (FMO) Theory and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity.wikipedia.orglibretexts.orgIt focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.wikipedia.orgyoutube.comThe HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.libretexts.org
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For 2,4-Bis(trifluoromethyl)-3-fluoropyridine, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the most likely sites for nucleophilic and electrophilic attack.
Below is a hypothetical data table illustrating the kind of information that FMO analysis would provide.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | (Value) | Indicates potential sites for electrophilic attack. |
| LUMO | (Value) | Indicates potential sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | (Value) | Correlates with chemical reactivity and stability. |
Charge Distribution and Electrostatic Potential MappingCharge distribution analysis determines the partial atomic charges on each atom in the molecule, indicating how electron density is shared. This is crucial for understanding intermolecular interactions and reactive sites.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's electron density surface. researchgate.net It illustrates the electrostatic potential experienced by a positive point charge at any position on the surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-deficient nature of the pyridine (B92270) ring, influenced by the highly electronegative fluorine and trifluoromethyl substituents, and the electron-rich region around the nitrogen atom's lone pair.
Reaction Mechanism Studies through Density Functional Theory (DFT) Calculations
DFT is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire energy profile of a reaction pathway, from reactants to products.
Transition State Characterization and Activation EnergiesA key goal of mechanistic studies is to identify the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate and characterize the geometry of the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor in determining the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as nucleophilic aromatic substitution, DFT would be used to calculate the activation energies for different potential pathways, thereby predicting the most favorable mechanism.
A hypothetical data table for a reaction might look as follows:
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | Reactant Complex | 0.0 |
| Transition State | Transition State 1 | (Value) |
| Intermediate | Intermediate Complex | (Value) |
| Products | Product Complex | (Value) |
Solvation Effects on Reaction PathwaysReactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent.researchgate.netThese models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies and structures in a simulated solution environment.researchgate.net
For reactions of this compound, performing DFT calculations that include solvation effects is crucial for obtaining results that are comparable to experimental observations. The solvent can stabilize or destabilize reactants, intermediates, transition states, and products to different extents, potentially altering the activation energies and even changing the preferred reaction mechanism compared to the gas phase. researchgate.net
Prediction of Spectroscopic Properties (NMR, IR, Raman)
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, Density Functional Theory (DFT) is a commonly employed method to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical predictions are invaluable for structural elucidation and for understanding the vibrational modes of the molecule.
The prediction of NMR spectra, including ¹H, ¹³C, and ¹⁹F chemical shifts, is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for achieving accuracy that allows for meaningful comparison with experimental data. researchgate.net For fluorinated compounds, obtaining precise ¹⁹F NMR chemical shift predictions can be particularly challenging due to the high sensitivity of the fluorine nucleus to its electronic environment. researchgate.netnih.gov Theoretical calculations can help assign the signals in a complex spectrum to specific nuclei within the molecule.
Vibrational spectroscopy, encompassing IR and Raman techniques, is used to probe the molecular vibrations. DFT calculations can predict the frequencies and intensities of the vibrational modes. researchgate.netnih.govresearchgate.net These theoretical spectra, when compared with experimental data, allow for a detailed assignment of the observed bands to specific stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the pyridine ring deformations, C-F stretching, and the symmetric and asymmetric stretches of the trifluoromethyl (CF₃) groups.
Below are illustrative tables of predicted spectroscopic data for this compound, based on typical computational methods.
Table 1: Predicted NMR Chemical Shifts (ppm) (Illustrative data based on typical computational outputs for similar fluorinated pyridines)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |
|---|---|---|---|
| C2 | - | 148.5 (q) | - |
| C3 | - | 155.2 (d) | -135.8 |
| C4 | - | 125.0 (q) | - |
| C5 | 7.85 (d) | 118.9 (d) | - |
| C6 | 8.90 (s) | 150.1 (d) | - |
| CF₃ at C2 | - | 121.3 (q) | -62.5 |
Note: 'q' denotes a quartet and 'd' denotes a doublet, indicating expected splitting from neighboring fluorine atoms. The presented values are hypothetical and serve to illustrate the format of computationally predicted data.
Table 2: Predicted Major IR and Raman Vibrational Frequencies (cm⁻¹) (Illustrative data based on typical computational outputs for similar fluorinated pyridines)
| Predicted IR Frequency | Predicted Raman Frequency | Vibrational Assignment |
|---|---|---|
| 3105 | 3108 | C-H stretch (aromatic) |
| 1620 | 1618 | Pyridine ring stretch |
| 1475 | 1470 | Pyridine ring stretch |
| 1280 | 1285 | C-F stretch (CF₃ symmetric) |
| 1185 | 1190 | C-F stretch (CF₃ asymmetric) |
| 1140 | 1142 | C-F stretch (ring) |
Note: The presented values are hypothetical and serve to illustrate the format of computationally predicted data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. mdpi.comnih.gov For a molecule like this compound, MD simulations can reveal how the molecule explores different conformations and how it interacts with itself and with solvent molecules.
Conformational Analysis: The presence of two bulky trifluoromethyl groups adjacent to other substituents on the pyridine ring suggests the possibility of hindered rotation around the C-CF₃ bonds. While the pyridine ring itself is rigid, the trifluoromethyl groups can rotate. MD simulations can be used to explore the rotational energy landscape of these groups and identify the most stable (lowest energy) conformations. The conformational preferences of fluorinated cyclic compounds are often governed by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. researchgate.netresearchgate.netd-nb.info
Intermolecular Interactions: Understanding the non-covalent interactions that this compound can form is crucial for predicting its bulk properties, such as its crystal packing and solubility. The highly electronegative fluorine atoms and the nitrogen atom of the pyridine ring are expected to be key sites for intermolecular interactions. MD simulations can be used to calculate the radial distribution functions, which describe the probability of finding another molecule at a certain distance and orientation from a reference molecule. This can reveal the nature and strength of interactions such as dipole-dipole interactions, halogen bonding, and π-stacking. In the solid state, these interactions will dictate the crystal lattice structure. In solution, the interactions with solvent molecules will influence its solubility and reactivity.
Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations (Illustrative data based on typical computational outputs for similar fluorinated pyridines)
| Interaction Type | Estimated Energy (kcal/mol) | Key Interacting Atoms |
|---|---|---|
| Dimer (π-stacking) | -3.5 to -5.0 | Pyridine rings |
| Dimer (Halogen bond-like) | -1.5 to -2.5 | C-F···N |
| Dimer (Dipole-dipole) | -2.0 to -4.0 | CF₃ groups and pyridine N |
Note: The presented values are hypothetical and serve to illustrate the format of computationally predicted data. Negative values indicate an attractive interaction.
Advanced Applications and Future Research Directions of 2,4 Bis Trifluoromethyl 3 Fluoropyridine in Chemical Synthesis
Role as a Versatile Synthetic Building Block in Complex Chemical Synthesis
The highly electron-deficient nature of the pyridine (B92270) ring in 2,4-bis(trifluoromethyl)-3-fluoropyridine, caused by the strong inductive effects of two CF3 groups and a fluorine atom, makes it a unique building block in organic synthesis. While specific, complex syntheses starting directly from this compound are not extensively documented in publicly available literature, its reactivity can be inferred from related, heavily fluorinated pyridine structures.
The primary mode of reactivity for such compounds is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position is activated towards displacement by nucleophiles, a reaction accelerated by the electron-withdrawing CF3 groups. This allows for the site-specific introduction of a wide range of substituents, including amines, alkoxides, and thiolates, thereby providing access to a diverse array of highly functionalized pyridine derivatives.
Furthermore, related trifluoromethyl-containing pyridines are key intermediates in the synthesis of numerous commercial agrochemicals and pharmaceuticals. nih.govresearchoutreach.org For instance, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are foundational materials for crop protection products. nih.govjst.go.jp The synthesis of the HIV drug Doravirine utilizes 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, a structurally similar precursor, highlighting the industrial relevance of this class of fluorinated heterocycles. mdpi.com The synthesis of such building blocks often involves either chlorine/fluorine exchange reactions on chlorinated precursors or cyclocondensation reactions using smaller trifluoromethyl-containing fragments. nih.govjst.go.jp
Applications in Ligand Design for Homogeneous and Heterogeneous Catalysis
The distinct electronic properties of this compound make it an intriguing scaffold for the development of novel ligands for catalysis. The electron-poor nature of the pyridine ring can significantly modulate the electronic environment of a coordinated metal center, thereby influencing its catalytic activity and selectivity.
Design of Fluorinated Pyridine-Based Ligands for Transition Metal Catalysis
Fluorinated ligands play a crucial role in tuning the properties of transition metal catalysts. mdpi.com The introduction of fluorine or CF3 groups can enhance the stability of the catalyst, modify its solubility, and increase the Lewis acidity of the metal center, which can accelerate key steps in the catalytic cycle, such as reductive elimination. mdpi.combeilstein-journals.org
While ligands explicitly derived from this compound are not widely reported, research on analogous structures demonstrates their potential. For example, ruthenium complexes bearing ligands such as 2-(benzimidazol-2′-yl)-6-(3″,5″-bis(trifluoromethyl)pyrazol-1″-yl)pyridine have been synthesized and successfully applied as highly active catalysts in the transfer hydrogenation of ketones. researchgate.net Similarly, iridium(III) complexes with fluorinated ligands like 2-(2,4-difluorophenyl)pyridine (B1338927) have been developed for applications in photoredox catalysis. mdpi.comresearchgate.net The synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands via palladium-catalyzed amination highlights a viable route for creating complex chelating agents from simpler fluorinated pyridine precursors. mdpi.com These examples underscore the principle that incorporating electron-deficient, trifluoromethylated pyridine units is a powerful strategy for creating robust and efficient transition metal catalysts.
Development of Organocatalysts Incorporating the Fluoropyridine Moiety
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. hilarispublisher.com The incorporation of fluorinated moieties into organocatalyst structures can influence their reactivity, selectivity, and physical properties. The strong electron-withdrawing nature of the this compound core can be exploited to create powerful Lewis basic or Brønsted acidic catalysts.
For instance, the pyridine nitrogen in this molecule is significantly less basic than in non-fluorinated pyridine, a property that could be harnessed in catalyst design. Although specific organocatalysts based on this exact molecule are not prominent in the literature, the underlying principles are well-established. Fluorine's effects in organocatalysis have been exploited in various contexts, such as in Brønsted acid assisted Lewis base catalysis for synthesizing trifluoromethylated heterocycles. rsc.org A fluorinated pyridine moiety could serve as a hydrogen bond acceptor or be integrated into a larger chiral scaffold to induce asymmetry in chemical transformations, such as Michael additions or Robinson annulations. nih.gov
Precursor for Novel Fluorinated Materials
Fluorinated materials, such as polymers and liquid crystals, often exhibit unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. Highly fluorinated pyridines serve as valuable building blocks for such advanced materials.
While the direct use of this compound as a monomer for polymerization is not extensively detailed, its derivatives could be functionalized to enable polymerization. For example, SNAr reactions could introduce polymerizable groups onto the pyridine ring. The resulting polymers would be expected to have high glass transition temperatures and excellent stability. Related compounds, 3-fluoropyridines, have been investigated for their use in liquid-crystal mixtures, indicating a potential application for derivatives of this compound in materials science. google.com
Strategic Importance in Agrochemical and Pharmaceutical Research and Development
The pyridine scaffold is a privileged structure in drug discovery and agrochemical development, appearing in a vast number of commercial products. uni-muenster.dechemeurope.com The strategic addition of fluorine and trifluoromethyl groups to this core structure is a proven method for optimizing molecular properties to enhance biological activity and pharmacokinetic profiles. nih.govresearchoutreach.org
Impact of Fluorine and Trifluoromethyl Substitution on Molecular Properties Relevant to Bioactive Compound Design
The presence of a single fluorine atom and two trifluoromethyl groups on the pyridine ring profoundly influences its physicochemical characteristics in ways that are highly beneficial for the design of bioactive compounds. mdpi.comresearchgate.netscilit.comnih.gov These effects are summarized below.
| Property | Impact of Fluorine and Trifluoromethyl Groups | Rationale |
| Lipophilicity (LogP) | Increases | Fluorine is lipophilic. The CF3 group, in particular, significantly increases the molecule's ability to partition into fatty tissues and cross cell membranes. mdpi.com |
| Metabolic Stability | Increases | The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, extending the drug's half-life. mdpi.comnumberanalytics.commdpi.com |
| Binding Affinity | Modulates/Enhances | The high electronegativity of fluorine allows it to form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. mdpi.comacs.org The CF3 group can also engage in hydrophobic interactions. |
| Acidity/Basicity (pKa) | Decreases Basicity | The strong electron-withdrawing nature of F and CF3 groups significantly reduces the electron density on the pyridine nitrogen, making it much less basic. This can prevent unwanted protonation and improve cell permeability. |
| Bioavailability | Potentially Improves | By enhancing metabolic stability and membrane permeability, fluorination can lead to better oral bioavailability of a drug candidate. nih.gov |
| Conformation | Influences | Fluorine's preference for certain dihedral angles (gauche effect) can lock a molecule into a specific, biologically active conformation. nih.gov |
The strategic placement of fluorine is critical. While it often enhances metabolic stability, improper placement can sometimes lead to the formation of toxic metabolites through defluorination pathways. acs.org Nonetheless, the introduction of fluorine and CF3 groups, as seen in the this compound scaffold, represents a powerful and well-established strategy in modern drug and agrochemical discovery. mdpi.comnih.gov More than 20 commercial agrochemicals contain a trifluoromethylpyridine (TFMP) moiety, highlighting the success of this approach. nih.govresearchgate.net
Development of Novel Fluorination Reagents Based on Pyridine Scaffolds
The development of new fluorinating agents is a significant area of research in organic chemistry, driven by the increasing importance of fluorinated molecules in pharmaceuticals, agrochemicals, and materials science. Highly fluorinated pyridine derivatives, due to their chemical stability and the electron-withdrawing nature of fluorine atoms, serve as promising scaffolds for such reagents.
While direct research on this compound as a precursor to fluorinating agents is not documented, the principles of designing N-fluoro-pyridinium salts from other pyridine derivatives can be applied. These reagents are typically synthesized by the direct fluorination of the parent pyridine, often in the presence of a Lewis acid or a salt to stabilize the resulting N-F bond. The reactivity of these N-fluoro salts as electrophilic fluorinating agents is modulated by the substituents on the pyridine ring.
Electron-withdrawing groups, such as trifluoromethyl (CF3) and fluorine (F), are known to increase the electrophilicity of the N-F bond, thereby enhancing the fluorinating power of the reagent. Based on this principle, an N-fluoro salt derived from this compound would be expected to be a potent electrophilic fluorinating agent.
Table 1: Comparison of Substituent Effects on the Fluorinating Power of Hypothetical N-Fluoropyridinium Salts
| Pyridine Precursor | Substituents | Expected Relative Fluorinating Power |
| Pyridine | None | Baseline |
| 3-Chloropyridine | 3-Cl | Moderate Increase |
| 2,6-Dichloropyridine | 2,6-diCl | Significant Increase |
| Pentafluoropyridine (B1199360) | 2,3,4,5,6-pentaF | High |
| This compound | 2,4-diCF3, 3-F | Very High (Hypothesized) |
The synthetic challenge would lie in the controlled N-fluorination of the starting pyridine without side reactions, given the already high degree of fluorination. Future research in this area could focus on:
Developing synthetic routes to the N-fluoro derivative of this compound.
Characterizing its stability, solubility, and safety profile.
Evaluating its efficacy in the fluorination of a wide range of organic substrates, from activated methylene (B1212753) compounds to electron-rich aromatic rings.
Comparing its reactivity to existing commercial fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).
Emerging Research Frontiers in Perfluorinated Pyridine Chemistry
The field of perfluorinated and polyfluorinated heteroaromatics is a dynamic area of chemical research. While specific emerging frontiers for this compound are not explicitly detailed in current literature, trends in the broader field of perfluoroheteroaromatic chemistry suggest several potential avenues for future investigation.
Nucleophilic Aromatic Substitution (SNAr) Chemistry: Perfluorinated pyridines are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is fundamental to their utility as building blocks in synthesis. nih.gov The regioselectivity of these reactions is a key aspect. In pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions. nih.gov The presence of two trifluoromethyl groups and a fluorine atom in this compound would significantly activate the pyridine ring towards nucleophilic attack. The precise regioselectivity would be a critical area of study, as the electronic effects of the CF3 groups at the 2- and 4-positions would strongly influence the reaction outcome.
Emerging research could explore:
The reaction of this compound with a diverse range of nucleophiles (O, N, S, C-based) to synthesize novel, highly functionalized pyridine derivatives.
The use of this compound as a core scaffold for creating advanced materials, such as fluoropolymers with high thermal stability and chemical resistance. nih.gov
The synthesis of novel ligands for catalysis, where the electronic properties of the highly fluorinated pyridine core could tune the activity of a metal center.
Table 2: Potential Research Directions in Perfluorinated Pyridine Chemistry
| Research Area | Focus | Potential Application |
| Materials Science | Incorporation into polymers via SNAr reactions. | Development of high-performance polymers for aerospace, electronics, and coatings with enhanced thermal and oxidative stability. nih.gov |
| Agrochemicals & Pharmaceuticals | Use as a building block for complex bioactive molecules. | Creation of new pesticides or drugs, leveraging the unique physicochemical properties imparted by the poly-fluorinated scaffold. |
| Catalysis | Synthesis of novel ligands or Lewis acids. | Development of new catalysts with unique electronic properties for challenging organic transformations. bath.ac.uk |
| Supramolecular Chemistry | Exploration of non-covalent interactions (e.g., halogen bonding). | Design of self-assembling systems and functional molecular architectures. |
Lewis Acidity and Catalysis: Highly electron-deficient aromatic systems can act as Lewis acids. The strong electron-withdrawing nature of the substituents on this compound suggests it could exhibit interesting Lewis acidic properties, potentially enabling its use as an organocatalyst for various transformations. bath.ac.uk Research in this frontier would involve computational studies to predict its Lewis acidity and experimental validation of its catalytic activity.
Q & A
Q. What synthetic methodologies are effective for introducing trifluoromethyl groups at the 2 and 4 positions of a fluoropyridine scaffold?
Answer: The synthesis of trifluoromethyl-substituted pyridines often involves halogen exchange reactions or transition-metal-catalyzed cross-coupling. For example, copper-mediated Ullmann-type coupling with trifluoromethyl iodide (CF₃I) or use of CF₃-containing boronic acids under palladium catalysis can achieve selective substitution. Key parameters include:
- Temperature control : Reactions are typically conducted between -78°C and 100°C to balance reactivity and selectivity.
- Solvent selection : Anhydrous DMF or THF ensures compatibility with moisture-sensitive reagents.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) isolates the product .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in trifluoromethylated pyridines?
Answer:
- ¹⁹F NMR : Distinct chemical shifts for CF₃ groups (δ ≈ -60 to -70 ppm) and aromatic fluorine (δ ≈ -110 to -130 ppm) confirm substitution patterns. For 2,4-Bis(trifluoromethyl)-3-fluoropyridine, expect three distinct ¹⁹F signals .
- High-resolution mass spectrometry (HRMS) : Accurate mass analysis (e.g., [M+H]⁺ = 294.0352 for C₈H₃F₇N) verifies molecular formula.
- ¹H NMR : Coupling constants (e.g., ) between adjacent protons and fluorine atoms aid in assigning regiochemistry .
Q. What safety protocols are critical when handling fluorinated pyridines?
Answer:
- PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Storage : Airtight containers under argon at -20°C prevent decomposition.
- Spill management : Neutralize with Florisil® and dispose via hazardous waste channels .
Advanced Research Questions
Q. How do electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Answer: The strong electron-withdrawing effect of CF₃ groups activates the pyridine ring toward NAS by lowering the LUMO energy. At the 3-fluoro position, the meta-directing nature of CF₃ groups favors substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions (25–60°C). Kinetic studies using UV-Vis spectroscopy show a 10-fold rate increase compared to non-fluorinated analogs .
Q. How to address crystallographic challenges (e.g., twinning, disorder) during structure determination of fluorinated pyridines?
Answer:
- Twinning : Use SHELXD (dual-space algorithm) for initial phase determination, followed by TWIN refinement in SHELXL to model overlapping lattices .
- Disordered CF₃ groups : Apply PART instructions in SHELXL to refine alternative conformations, with anisotropic displacement parameters (ADPs) for fluorine atoms.
- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors from thermal motion .
Q. What computational methods validate the electronic effects of trifluoromethyl substituents in pyridine derivatives?
Answer:
- DFT calculations : B3LYP/6-311+G(d,p) level optimizations predict charge distribution (Mulliken charges) and frontier molecular orbitals. For this compound, the C3 position exhibits the highest electrophilicity (Fukui = 0.15).
- Hammett substituent constants : The σₘ value for CF₃ (σₘ = 0.43) correlates with enhanced acidity (pKa ≈ 1.2) compared to unsubstituted pyridine (pKa = 5.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
